molecular formula C7H14S B14564053 (2S,3R)-2,3-Dimethylthiane CAS No. 61568-40-9

(2S,3R)-2,3-Dimethylthiane

Cat. No.: B14564053
CAS No.: 61568-40-9
M. Wt: 130.25 g/mol
InChI Key: AYPMDIAVGCTOTF-RQJHMYQMSA-N
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Description

(2S,3R)-2,3-Dimethylthiane is a chiral organic compound with a thiane ring structure It is characterized by the presence of two methyl groups attached to the second and third carbon atoms in a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-Dimethylthiane typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the use of diethyl L-tartrate as a starting material, which undergoes bromination to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This intermediate is then converted into diethyl (2R,3R)-2,3-epoxysuccinate, followed by nucleophilic cleavage of the epoxide to yield diethyl (2S,3R)-2-azido-3-hydroxysuccinate. Finally, the azido group is transformed into the desired this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Dimethylthiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane ring to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiane ring.

Scientific Research Applications

(2S,3R)-2,3-Dimethylthiane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Dimethylthiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2S,3R)-2,3-Dimethylthiane include other thiane derivatives and chiral sulfur-containing compounds. Examples include:

  • (2R,3S)-2,3-Dimethylthiane
  • (2S,3S)-2,3-Dimethylthiane
  • (2R,3R)-2,3-Dimethylthiane

Uniqueness

The uniqueness of this compound lies in its specific stereochemical configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

61568-40-9

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,3R)-2,3-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-4-3-5-8-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

AYPMDIAVGCTOTF-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCCS[C@H]1C

Canonical SMILES

CC1CCCSC1C

Origin of Product

United States

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